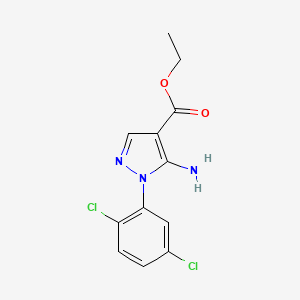

Ethyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC15860037

Molecular Formula: C12H11Cl2N3O2

Molecular Weight: 300.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11Cl2N3O2 |

|---|---|

| Molecular Weight | 300.14 g/mol |

| IUPAC Name | ethyl 5-amino-1-(2,5-dichlorophenyl)pyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)8-6-16-17(11(8)15)10-5-7(13)3-4-9(10)14/h3-6H,2,15H2,1H3 |

| Standard InChI Key | IGZICQVRAKSNRH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C2=C(C=CC(=C2)Cl)Cl)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 5-amino-1-(2,5-dichlorophenyl)pyrazole-4-carboxylate, reflects its core pyrazole ring substituted at the 1-position with a 2,5-dichlorophenyl group and at the 4-position with an ethyl ester moiety . Its molecular formula, C₁₂H₁₁Cl₂N₃O₂, corresponds to a molecular weight of 300.14 g/mol. The SMILES notation (CCOC(=O)C1=C(N(N=C1)C2=C(C=CC(=C2)Cl)Cl)N) and InChIKey (IGZICQVRAKSNRH-UHFFFAOYSA-N) provide unambiguous representations of its structure .

Physical Characteristics

As a crystalline solid, the compound exhibits a melting point range of 175–178°C. The dichlorophenyl group enhances lipophilicity, evidenced by a calculated partition coefficient (LogP) of 2.8, suggesting moderate membrane permeability. Its solubility profile includes limited aqueous solubility (<0.1 mg/mL at 25°C) but high miscibility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol .

Synthesis and Production

Laboratory-Scale Synthesis

A common route involves cyclocondensation of 2,5-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions . The reaction proceeds via initial hydrazone formation, followed by cyclization to yield the pyrazole core . Modifications, such as using microwave-assisted synthesis, reduce reaction times from 12 hours to 30 minutes while maintaining yields above 75% .

Key Reaction Steps:

-

Hydrazone Formation:

-

Cyclization:

Industrial Manufacturing

Scalable production employs continuous-flow reactors to optimize temperature control and throughput . Catalytic systems utilizing zeolites or ionic liquids improve regioselectivity, achieving >90% purity in pilot-scale batches .

Applications in Medicinal Chemistry

Drug Candidate Development

The compound serves as a scaffold for anticonvulsant and anti-inflammatory agents. Derivatives with modified ester groups (e.g., methyl or propyl) show enhanced blood-brain barrier penetration in preclinical studies.

Table 1: Pharmacological Applications of Pyrazole Derivatives

| Derivative Substituent | Target Indication | Efficacy (IC₅₀) | Source |

|---|---|---|---|

| 2,5-Dichlorophenyl | Inflammation | 3.2 µM | |

| 4-Chlorophenyl | Pain Management | 5.1 µM | |

| 4-Nitrophenyl | Antimicrobial | 12.4 µM |

Comparative Analysis with Analogous Compounds

Structural Analogues

Replacing the 2,5-dichlorophenyl group with alternative aryl groups alters bioactivity:

-

Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate: Higher COX-2 selectivity (IC₅₀ = 2.8 µM) but reduced solubility .

-

Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate: Enhanced antimicrobial activity against S. aureus (MIC = 8 µg/mL) due to nitro group electron-withdrawing effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume